molecular formula C4H10ClNO B1149247 3-Aminocyclobutanol hydrochloride CAS No. 1205037-95-1

3-Aminocyclobutanol hydrochloride

Cat. No. B1149247
CAS RN: 1205037-95-1
M. Wt: 123.58
InChI Key: XUMSHCRPQCZRGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclobutane derivatives, including 3-aminocyclobutanols, often involves stereoselective synthesis methods and photochemical routes. For instance, derivatives of 2-aminocyclobutane-1-carboxylic acid have been prepared through enantiodivergent synthetic sequences, highlighting the importance of stereocontrolled methodologies in obtaining high yields of desired cyclobutane derivatives (Izquierdo et al., 2005). Additionally, photochemical routes have been utilized for the synthesis of 3- and 4-hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid, demonstrating the utility of [2 + 2]-photocycloaddition reactions in achieving complex cyclobutane structures (Chang et al., 2018).

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by the presence of strong intramolecular hydrogen bonds and a cis-fused octane structural unit, which confers high rigidity to the molecules both in solution and in the gas phase. NMR structural studies and DFT theoretical calculations support these findings (Izquierdo et al., 2005).

Chemical Reactions and Properties

Cyclobutane derivatives participate in various chemical reactions, including Norrish II and Norrish I cleavage, Yang cyclization, and reactions with electrophilic reagents. These reactions highlight the reactivity of cyclobutane derivatives and their potential for further chemical modifications (Griesbeck & Heckroth, 2002).

Physical Properties Analysis

The physical properties of cyclobutane derivatives, such as their rigid structure and conformation, are influenced by their molecular structure. The presence of the cyclobutane ring as a structure-promoting unit plays a significant role in determining these properties (Izquierdo et al., 2005).

Chemical Properties Analysis

Cyclobutane derivatives exhibit a variety of chemical properties, including reactivity towards electrophilic reagents and participation in cycloaddition reactions. These properties are crucial for the synthesis of complex cyclobutane-based structures and for their applications in medicinal chemistry and other fields (Brand et al., 2003).

Scientific Research Applications

  • Modular Synthon for Medicinal Chemistry : The hydrochloride salt of α-aminocyclobutanone protected as its dimethyl acetal has been prepared as a modular synthon for convenient access to cyclobutanone-containing lead inhibitors of hydrolase enzymes, including serine proteases and metalloproteases (Habeeb Mohammad et al., 2020).

  • Synthesis of cis/trans-1,3-Disubstituted Cyclobutanols : A two-step procedure has been described to access 3-alkoxycyclobutanones from chloroacetyl chloride, which can be converted into various cis or trans-1,3-disubstituted aminocyclobutanols and cyclobutanediols (Calad et al., 2011).

  • Facile Construction of Novel Heterocyclic Compounds : 3-Oxobutanoates bearing trifluoro or trichloro substituents and trifluoro containing 1,3-diketones facilitated the synthesis of novel heterocyclic compounds via a three-component, one-pot protocol (Rajkumar et al., 2015).

  • Imaging with Anti-1-Amino-3-18F-Fluorocyclobutane-1-Carboxylic Acid : Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid (18F-FACBC) is a synthetic amino acid analog PET radiotracer undergoing clinical trials for the evaluation of prostate and other cancers. It has shown uptake patterns in organs based on amino acid transport and metabolism (Schuster et al., 2014).

  • Detection of Recurrent Prostate Carcinoma : Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid has been used in PET/CT imaging to detect recurrent prostate carcinoma. Its diagnostic performance was compared with indium 111 ((111)In)-capromab pendetide in a study (Schuster et al., 2011).

Safety and Hazards

According to the safety data sheet, 3-Aminocyclobutanol hydrochloride may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust, gas, or vapors and to use personal protective equipment when handling this compound .

properties

IUPAC Name

3-aminocyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c5-3-1-4(6)2-3;/h3-4,6H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMSHCRPQCZRGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219019-22-3, 1205037-95-1, 1036260-25-9
Record name 3-aminocyclobutan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-aminocyclobutan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-aminocyclobutan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.